molecular formula C13H10BF3O3 B1591284 (2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid CAS No. 836615-83-9

(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid

Cat. No. B1591284
M. Wt: 282.02 g/mol
InChI Key: FZRDUMLPMRLTOK-UHFFFAOYSA-N
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Description

“(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H10BF3O3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OB(O)c1c(F)ccc(OCc2ccccc2F)c1F . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a phenyl ring, which is further connected to a fluorobenzyl group via an ether linkage.


Chemical Reactions Analysis

Boronic acids, including “(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are used to create carbon-carbon bonds between two aromatic compounds, providing a method to synthesize biaryl compounds .

Scientific Research Applications

Catalysts for Organic Reactions

Boronic acids, including those with fluoro substituents, are pivotal in catalysis, especially in amide bond formation and Suzuki-Miyaura cross-coupling reactions. For example, Ishihara et al. (2001) synthesized a boronic acid derivative that acts as a "green" catalyst for direct amide condensation, showcasing the utility of boronic acids in facilitating environmentally friendly chemical processes (Ishihara, Kondo, & Yamamoto, 2001). This suggests that derivatives like "(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid" could be explored for similar catalytic applications.

Optical Materials and Sensors

Fluorinated boronic acids are key in developing optical materials due to their unique emission properties. Zhang et al. (2007) reported on a boron difluoride compound that, when combined with biopolymers, exhibits room-temperature phosphorescence, indicating potential for oxygen sensing and molecular probes (Zhang et al., 2007). The presence of fluorine atoms in boronic acids, as in the compound of interest, may enhance these optical properties, pointing to applications in sensing technologies.

Polymer Chemistry

In the realm of polymer chemistry, fluorinated phenylboronic acids serve as building blocks for high-performance materials. Banerjee and Maier (1999) utilized a perfluoroalkyl-activated bisfluoro monomer, synthesized via a Pd(0)-catalyzed cross-coupling reaction, to create novel poly(aryl ether)s with remarkable thermooxidative stability and mechanical properties (Banerjee & Maier, 1999). The synthesis and application potential of "(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid" in advanced polymer frameworks could be inferred from such studies.

Biochemical Sensors

The interaction of boronic acids with diols is a cornerstone for developing biochemical sensors. Lacina, Skládal, and James (2014) highlighted the versatility of boronic acids in sensing applications, including glucose monitoring and other biological markers, underscoring their significance in biomedical research (Lacina, Skládal, & James, 2014). Given its specific structure, "(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid" could potentially be tailored for selective sensing applications, leveraging the fluorine atoms for enhanced reactivity or specificity.

properties

IUPAC Name

[2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRDUMLPMRLTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584645
Record name {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid

CAS RN

836615-83-9
Record name {2,6-Difluoro-3-[(2-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 836615-83-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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